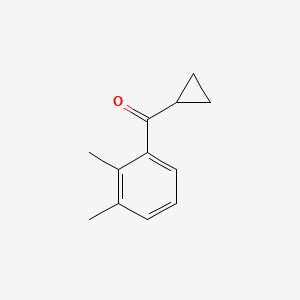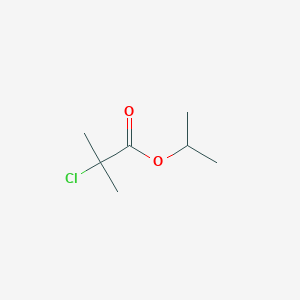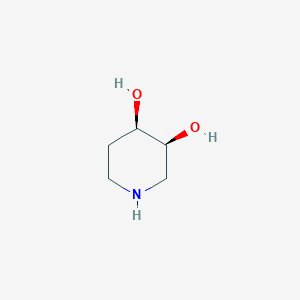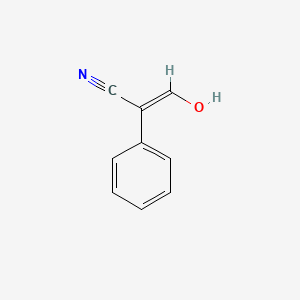
2-(4-(Hydroxymethyl)phenoxy)ethanol
Vue d'ensemble
Description
2-(4-(Hydroxymethyl)phenoxy)ethanol is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and an ethanol moiety. This compound is often used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its versatile reactivity.
Applications De Recherche Scientifique
2-(4-(Hydroxymethyl)phenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting metabolic and inflammatory pathways.
Industry: It is employed in the production of specialty chemicals, including surfactants and plasticizers.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as phenoxyethanol, have antimicrobial properties and are used as preservatives in pharmaceuticals, cosmetics, and lubricants .
Mode of Action
It is known that similar compounds, such as phenoxyethanol, demonstrate antimicrobial ability .
Result of Action
Similar compounds, such as phenoxyethanol, have been shown to have antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hydroxymethyl)phenoxy)ethanol typically involves the reaction of 4-hydroxybenzyl alcohol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-(4-(Hydroxymethyl)phenoxy)ethane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 4-(Formyl)phenoxyethanol or 4-(Carboxy)phenoxyethanol.
Reduction: 2-(4-(Hydroxymethyl)phenoxy)ethane.
Substitution: 2-(4-(Chloromethyl)phenoxy)ethanol.
Comparaison Avec Des Composés Similaires
Phenoxyethanol: Similar in structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)phenol: Contains the hydroxymethyl group but lacks the ethanol moiety.
2-Phenoxyethanol: Similar structure but without the hydroxymethyl substitution.
Uniqueness: 2-(4-(Hydroxymethyl)phenoxy)ethanol is unique due to the presence of both the hydroxymethyl and ethanol groups, which confer distinct reactivity and interaction profiles. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCZTUIGGIKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





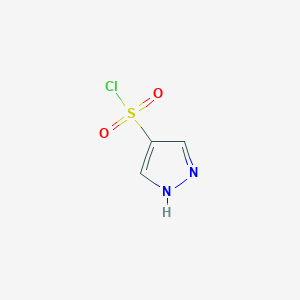



![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
